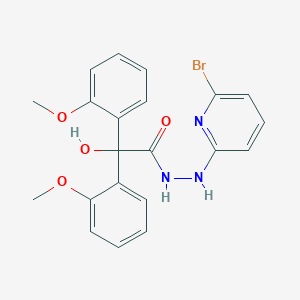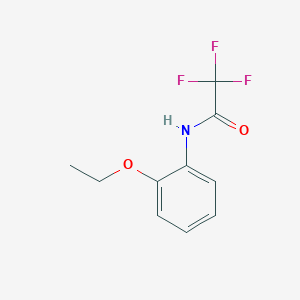![molecular formula C19H23ClN4O2S B406946 8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329702-17-2](/img/structure/B406946.png)
8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as clofarabine, is a purine nucleoside analog that has been used in the treatment of hematological malignancies. This compound is a synthetic derivative of the naturally occurring nucleoside, cladribine, and has been found to have potent antitumor activity.
Mechanism of Action
Clofarabine is a prodrug that is converted to its active triphosphate form by cellular kinases. The active metabolite inhibits DNA synthesis by incorporation into DNA, leading to chain termination and cell death. It also inhibits ribonucleotide reductase, which is involved in the production of deoxyribonucleotides required for DNA synthesis.
Biochemical and Physiological Effects:
Clofarabine has been shown to induce apoptosis (programmed cell death) in leukemia cells by activating the caspase pathway. It also inhibits angiogenesis (the formation of new blood vessels) by downregulating vascular endothelial growth factor (VEGF) expression. Additionally, 8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to modulate the immune system by increasing the number of T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of 8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of leukemia and other hematological malignancies. However, its toxicity and narrow therapeutic index limit its use in preclinical studies and clinical trials. Additionally, the high cost of the drug may also be a limitation for some researchers.
Future Directions
There are several potential future directions for the use of 8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in cancer therapy. One area of research is the development of combination therapies that include this compound with other chemotherapeutic agents or targeted therapies. Another area of interest is the use of this compound in the treatment of solid tumors, which has shown promising results in preclinical studies. Additionally, the exploration of the immunomodulatory effects of this compound may lead to the development of novel immunotherapeutic approaches for cancer treatment.
Synthesis Methods
Clofarabine can be synthesized from 2-chloroadenosine, which is reacted with benzyl mercaptan to form 2-(benzylthio)adenosine. This intermediate is then reacted with hexylmagnesium bromide to form the corresponding hexylthio derivative. The final step involves the oxidation of the hexylthio group to form 8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Scientific Research Applications
Clofarabine has been extensively studied for its antitumor activity in various hematological malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS). It has also been investigated for its potential use in solid tumors such as breast cancer and melanoma.
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-3-4-5-8-11-24-15-16(23(2)18(26)22-17(15)25)21-19(24)27-12-13-9-6-7-10-14(13)20/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFJWCKYZQBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B406863.png)
![1,6-dichloro-4-(2,3-dichlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406864.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B406867.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![3-ethyl-5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3'-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406872.png)
![4-Benzo[a]phenazin-5-ylmorpholine](/img/structure/B406873.png)
![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)
![4-N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B406877.png)
![4-{[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B406878.png)

![4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406881.png)

![1-Bromo-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406884.png)
![Octyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406886.png)